2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
S-Alkylation: The triazole-3-thiol intermediate undergoes S-alkylation with suitable alkyl halides to introduce the sulfanyl group.
Condensation Reaction: The final step involves the condensation of the triazole derivative with 4-hydroxy-3-methoxybenzaldehyde to form the desired acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrazines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and antiviral properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanyl group may interact with thiol groups in proteins, affecting their function. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and methoxy groups on the aromatic ring enhances its potential for hydrogen bonding and increases its solubility in polar solvents.
Properties
Molecular Formula |
C20H21N5O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-3-25-19(15-7-5-4-6-8-15)23-24-20(25)29-13-18(27)22-21-12-14-9-10-16(26)17(11-14)28-2/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+ |
InChI Key |
RINWWOPEDODKOS-CIAFOILYSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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